

# Technical Support Center: Enhancing FAPbBr<sub>3</sub> Perovskite Film Quality with Additives

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## Compound of Interest

Compound Name: Lead(II) bromide

Cat. No.: B168062

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Welcome to the technical support center for researchers, scientists, and drug development professionals working with FAPbBr<sub>3</sub> perovskite films. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the use of additives to improve film quality, device performance, and stability.

## Troubleshooting Guides & FAQs

This section addresses common issues encountered during the experimental process of fabricating high-quality FAPbBr<sub>3</sub> perovskite films.

### Issue 1: Poor Film Morphology (Pinholes, Small Grain Size)

- Question: My FAPbBr<sub>3</sub> films exhibit numerous pinholes and small, non-uniform grains. How can I improve the film coverage and increase the grain size?
- Answer: Poor film morphology is a common issue that can lead to high defect densities and poor device performance. Several additive engineering strategies can address this:
  - Urea and Formamidinium Chloride (FACl): A synergistic approach using both urea and FACl has been shown to improve FAPbBr<sub>3</sub> film quality.<sup>[1][2][3]</sup> Urea helps in increasing the grain size; however, it can react with PbBr<sub>2</sub> to form impurities.<sup>[1][2][3]</sup> The addition of FACl suppresses the formation of these impurities and stabilizes the crystallinity of the film.<sup>[1][2][3]</sup>

- Trimethylolpropane Ethoxylated Triacrylate (TET): TET, a cross-linking polymer, can be introduced as an additive in the precursor solution. Upon heating, TET forms a network at the grain boundaries, which promotes the growth of larger, pinhole-free crystal grains.[\[4\]](#)[\[5\]](#)[\[6\]](#)
- Poly(methyl methacrylate) (PMMA): Incorporating PMMA into the antisolvent during film fabrication can lead to improved film morphology with larger grains and reduced surface roughness.[\[7\]](#)[\[8\]](#)

## Issue 2: High Defect Density and Non-Radiative Recombination

- Question: My FAPbBr<sub>3</sub> films show low photoluminescence quantum yield (PLQY) and short carrier lifetimes, indicating a high density of defects. What additives can I use for defect passivation?
- Answer: Defects, both at the surface and within the bulk of the perovskite film, act as non-radiative recombination centers, limiting device performance. The following additives can effectively passivate these defects:
  - Poly(methyl methacrylate) (PMMA): The carbonyl groups in PMMA can coordinate with undercoordinated Pb<sup>2+</sup> ions, effectively passivating electronic trap states.[\[7\]](#) This leads to enhanced photoluminescence intensity and prolonged carrier lifetimes.[\[7\]](#)
  - Phenethylammonium Bromide (PEABr): A post-treatment with a PEABr solution can form a 2D PEA<sub>2</sub>PbBr<sub>4</sub> layer on top of the 3D FAPbBr<sub>3</sub> film.[\[9\]](#)[\[10\]](#) This 2D layer passivates interfacial defects, leading to a significant enhancement in power conversion efficiency and fill factor.[\[10\]](#)
  - Guanidinium (GA<sup>+</sup>): Substituting a small amount of formamidinium (FA<sup>+</sup>) with guanidinium (GA<sup>+</sup>) cations can promote surface stabilization through hydrogen bonding between the extra amino group in GA<sup>+</sup> and lattice halides.[\[11\]](#)

## Issue 3: Phase Instability and Environmental Degradation

- Question: My FAPbBr<sub>3</sub> films are unstable and degrade quickly when exposed to ambient conditions. How can I improve their stability?

- Answer: FAPbBr<sub>3</sub> is known for its relatively good stability, but it can still be susceptible to degradation. Additives can enhance its robustness:
  - Cesium Bromide (CsBr): Incorporating Cs<sup>+</sup> cations into the FAPbBr<sub>3</sub> lattice to form FA<sub>(1-x)</sub>Cs<sub>x</sub>PbBr<sub>3</sub> can significantly improve the film's robustness against moisture and maintain phase purity.[\[12\]](#) Pushing the Cs content to around 30% has been shown to result in high-quality crystalline films with a single cubic phase.[\[12\]](#)
  - Poly(methyl methacrylate) (PMMA): PMMA treatment increases the surface hydrophobicity of the FAPbBr<sub>3</sub> film, which helps to limit moisture ingress and improve ambient stability.[\[7\]](#)

## Quantitative Data Summary

The following tables summarize the quantitative improvements observed with the use of various additives in FAPbBr<sub>3</sub> perovskite films.

Table 1: Impact of Additives on FAPbBr<sub>3</sub> Solar Cell Performance

Additive(s)	Open-Circuit Voltage (VOC)	Power Conversion Efficiency (PCE)	Reference
Urea + FAcI	1.516 V	9.6%	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
PMMA	1.510 V	>1% improvement over untreated	<a href="#">[7]</a>
TET (5 mg/mL)	-	8.93%	<a href="#">[4]</a> <a href="#">[5]</a>
FA0.7Cs0.3PbBr <sub>3</sub>	1.338 V	7.45%	<a href="#">[12]</a>
PEABr	-	9.4% (from 7.7% for control)	<a href="#">[10]</a>

Table 2: Effect of Additives on FAPbBr<sub>3</sub> Film Properties

Additive	Property Improved	Quantitative Change	Reference
TET (5 mg/mL)	Average Grain Size	Increased from 313 nm to 505 nm	<a href="#">[4]</a> <a href="#">[5]</a>
TET	Carrier Lifetime	Increased from 19.97 ns to 34.92 ns	<a href="#">[6]</a>
PMMA	Water Contact Angle	Increased from 76.6° to 87.7°	<a href="#">[7]</a>

## Experimental Protocols

### 1. FAPbBr<sub>3</sub> Film Fabrication with Urea and FAcI Additives (Two-Step Method)

This protocol is based on the synergistic use of urea and FAcI to improve film quality.

- Precursor Solution Preparation:
  - Prepare the PbBr<sub>2</sub> precursor solution.
  - Prepare the formamidinium bromide (FABr) solution, to which urea and formamidinium chloride (FAcI) are added.
- Spin Coating:
  - Spin-coat the PbBr<sub>2</sub> solution onto the substrate.
  - Anneal the PbBr<sub>2</sub> film.
  - Spin-coat the FABr solution containing urea and FAcI onto the PbBr<sub>2</sub> layer.
- Annealing:
  - Anneal the complete film at a specified temperature (e.g., 150 °C) to promote perovskite crystallization.

### 2. FAPbBr<sub>3</sub> Film Fabrication with PMMA in Antisolvent

This method focuses on improving morphology and passivation through antisolvent engineering.

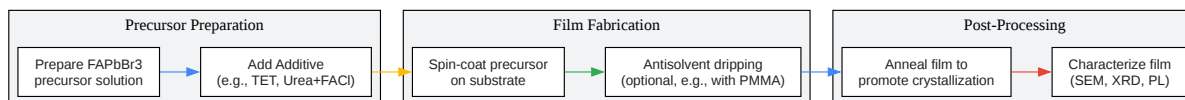
- **Perovskite Precursor Solution:** Prepare a standard  $\text{FAPbBr}_3$  precursor solution (e.g.,  $\text{FABr}$  and  $\text{PbBr}_2$  in a solvent like DMSO).
- **Antisolvent Solution:** Prepare an antisolvent (e.g., chlorobenzene) containing a specific concentration of poly(methyl methacrylate) (PMMA).
- **Spin Coating and Antisolvent Dripping:**
  - Spin-coat the  $\text{FAPbBr}_3$  precursor solution onto the substrate.
  - During the spin-coating process, drip the PMMA-containing antisolvent onto the spinning substrate.
- **Annealing:** Anneal the film to crystallize the perovskite and remove residual solvents.

### 3. $\text{FAPbBr}_3$ Film Fabrication with TET Additive

This protocol utilizes a cross-linking additive for grain boundary passivation and crystallization control.

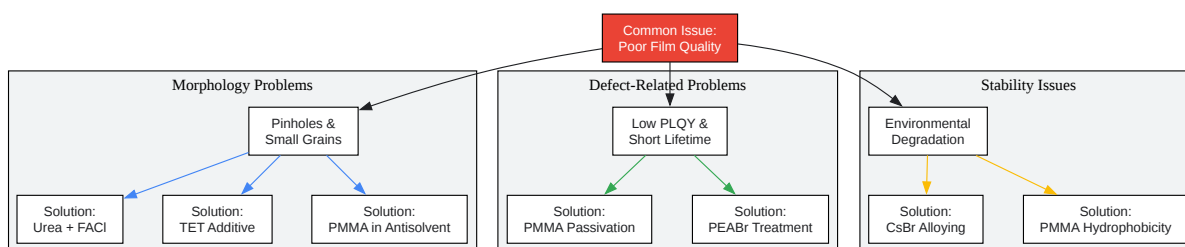
- **Precursor Solution Preparation:** Add trimethylolpropane ethoxylated triacrylate (TET) directly into the  $\text{FAPbBr}_3$  precursor solution at a specific concentration (e.g., 5 mg/mL).[\[4\]](#)[\[5\]](#)
- **Spin Coating:** Spin-coat the TET-containing precursor solution onto the substrate.
- **Annealing:** Anneal the film at a temperature sufficient to induce cross-linking of the TET at the grain boundaries (e.g., 150 °C).[\[4\]](#)

## Visualizations



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Caption: General experimental workflow for fabricating FAPbBr<sub>3</sub> films with additives.



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Caption: Troubleshooting logic for common FAPbBr<sub>3</sub> film quality issues.

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- To cite this document: BenchChem. [Technical Support Center: Enhancing FAPbBr<sub>3</sub> Perovskite Film Quality with Additives]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b168062#improving-the-quality-of-fapbbr3-perovskite-films-with-additives>]

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